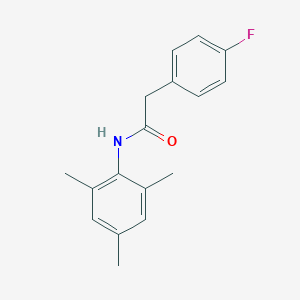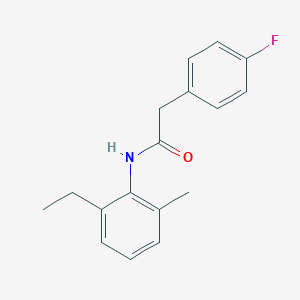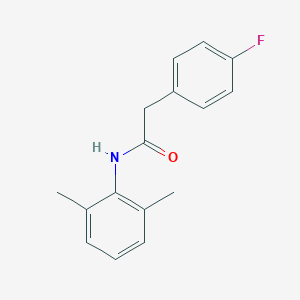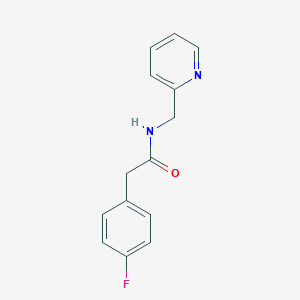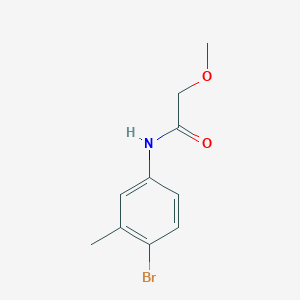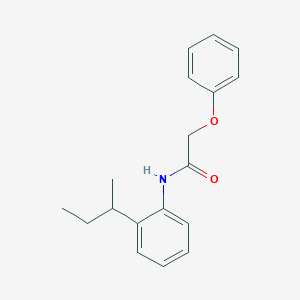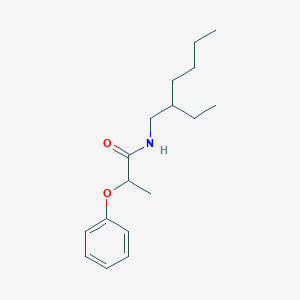![molecular formula C16H26N2O B291054 N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
N-[4-(dimethylamino)phenyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]octanamide, commonly known as DMXAA, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. DMXAA belongs to the class of drugs known as vascular disrupting agents (VDAs), which work by disrupting the blood supply to tumors, leading to their death.
科学的研究の応用
DMXAA has been extensively researched for its potential use in cancer treatment. It has been shown to be effective against a wide range of tumors, including lung, breast, colon, and prostate cancer. DMXAA works by disrupting the blood supply to tumors, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
作用機序
DMXAA works by targeting the tumor vasculature. It binds to a protein called tumor necrosis factor alpha (TNF-α), which is produced by the immune system in response to cancer. This binding leads to the production of other proteins that cause the blood vessels in the tumor to become leaky and eventually collapse. This leads to the death of the tumor cells due to lack of oxygen and nutrients.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that are involved in the immune response. It has also been shown to increase the production of nitric oxide, which is a signaling molecule that plays a role in the regulation of blood pressure and blood flow.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the development of new N-[4-(dimethylamino)phenyl]octanamide that are more effective and less toxic than DMXAA. Another area of research is the development of new drug delivery systems that can target tumors more effectively. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DMXAA in order to better understand its potential clinical applications.
Conclusion
In conclusion, DMXAA is a synthetic compound that has been extensively researched for its potential use in cancer treatment. It works by disrupting the blood supply to tumors, leading to their death. DMXAA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DMXAA, including the development of new N-[4-(dimethylamino)phenyl]octanamide and drug delivery systems, and more studies on its pharmacokinetics and pharmacodynamics.
合成法
DMXAA can be synthesized by the reaction of 4-(dimethylamino)benzaldehyde with heptanoic acid in the presence of sulfuric acid. This reaction produces DMXAA as the major product along with some minor impurities. The synthesis process is relatively simple and can be carried out in a laboratory setting.
特性
分子式 |
C16H26N2O |
|---|---|
分子量 |
262.39 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]octanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3,(H,17,19) |
InChIキー |
WFQQAPVHDKMNBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
正規SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



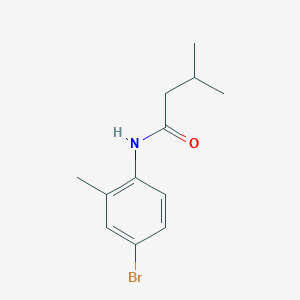
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

